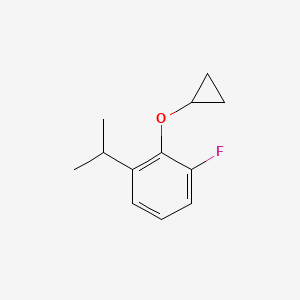
2-Cyclopropoxy-1-fluoro-3-isopropylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene is an organic compound with the molecular formula C12H15FO and a molecular weight of 194.25 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isopropyl group attached to a benzene ring. It is used in various chemical research and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene can be achieved through several synthetic routes. One common method involves the electrophilic aromatic substitution reaction, where a fluorine atom is introduced to the benzene ring. The cyclopropoxy group can be added through a nucleophilic substitution reaction, and the isopropyl group can be introduced via Friedel-Crafts alkylation .
Industrial Production Methods
In industrial settings, the production of 2-cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene typically involves large-scale electrophilic aromatic substitution reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups to the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, hydroxylated derivatives.
Aplicaciones Científicas De Investigación
2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene involves its interaction with specific molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved in its mechanism of action include electrophilic aromatic substitution and nucleophilic addition reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyclopropoxy-1-fluoro-4-(propan-2-yl)benzene
- 2-Cyclopropoxy-1-chloro-3-(propan-2-yl)benzene
- 2-Cyclopropoxy-1-bromo-3-(propan-2-yl)benzene
Uniqueness
2-Cyclopropoxy-1-fluoro-3-(propan-2-yl)benzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound.
Propiedades
Fórmula molecular |
C12H15FO |
|---|---|
Peso molecular |
194.24 g/mol |
Nombre IUPAC |
2-cyclopropyloxy-1-fluoro-3-propan-2-ylbenzene |
InChI |
InChI=1S/C12H15FO/c1-8(2)10-4-3-5-11(13)12(10)14-9-6-7-9/h3-5,8-9H,6-7H2,1-2H3 |
Clave InChI |
VKHONWYOQLKWOT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)F)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


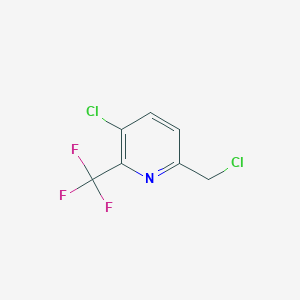

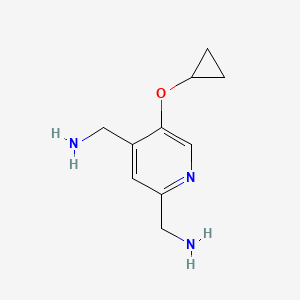
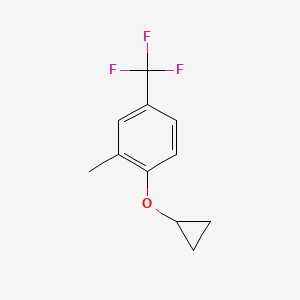
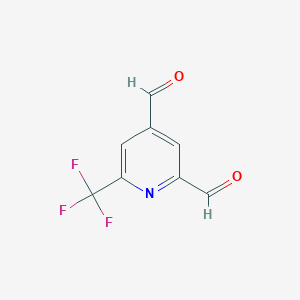

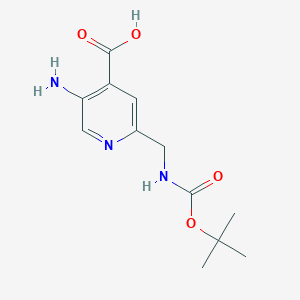
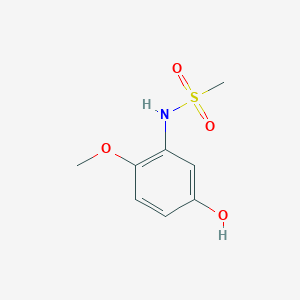
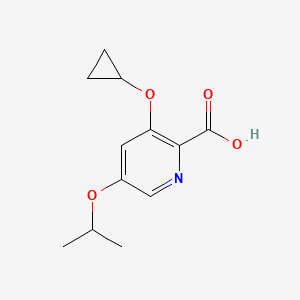
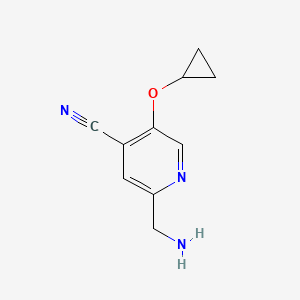
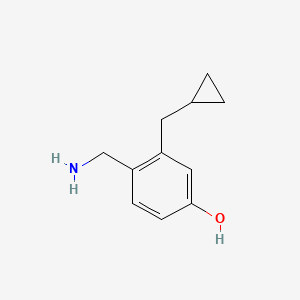
![1-[3-(Aminomethyl)-5-hydroxyphenyl]ethanone](/img/structure/B14841029.png)
![[4-Methyl-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14841030.png)
![[4-Hydroxy-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14841046.png)
